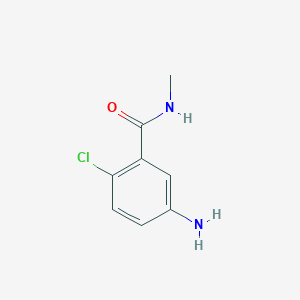

5-amino-2-chloro-N-methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZISULUDCXQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588211 | |

| Record name | 5-Amino-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111362-49-3 | |

| Record name | 5-Amino-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Broader Importance of Benzamide Derivatives

Benzamide (B126) and its derivatives are a class of organic compounds that feature a benzene (B151609) ring attached to an amide functional group. wikipedia.org This structural motif is a cornerstone in medicinal chemistry and organic synthesis due to its versatile nature.

In medicinal chemistry , the benzamide scaffold is a common feature in a wide array of pharmaceutical agents. wikipedia.orgontosight.ai Its ability to form hydrogen bonds and participate in various intermolecular interactions allows benzamide-containing molecules to bind to a diverse range of biological targets, including enzymes and receptors. ontosight.ai This has led to the development of benzamide derivatives as antiemetic, antipsychotic, and gastrointestinal disorder treatments. medchemexpress.com Furthermore, research has explored their potential as antitumor agents, carbonic anhydrase inhibitors, and acetylcholinesterase inhibitors. researchgate.netnih.gov The adaptability of the benzamide structure allows for the synthesis of vast libraries of compounds for drug discovery efforts.

In organic synthesis , benzamides are valuable intermediates and building blocks. nih.gov They can be synthesized through various methods, including the hydrolysis of aromatic nitriles and the direct Friedel-Crafts carboxamidation of arenes. nih.gov The amide group can be chemically modified in numerous ways, providing a gateway to more complex molecular architectures. For instance, nitro-substituted benzamides can be reduced to form amino-substituted compounds, which can then be further modified. acs.org

Why Investigate 5 Amino 2 Chloro N Methylbenzamide?

The specific chemical entity, 5-amino-2-chloro-N-methylbenzamide, presents a unique combination of functional groups that makes it a compelling subject for research. Its structure consists of a benzamide (B126) core with three key substituents: an amino group (-NH2) at the 5-position, a chloro group (-Cl) at the 2-position, and an N-methyl group (-NHCH3) on the amide nitrogen.

The rationale for investigating this particular compound stems from the distinct properties conferred by these substituents. The amino group can act as a hydrogen bond donor and a site for further chemical reactions. The chloro group, being an electron-withdrawing group, can influence the electronic properties of the benzene (B151609) ring and potentially affect the compound's reactivity and biological activity. The N-methyl group on the amide can impact its conformation and ability to participate in hydrogen bonding. The interplay of these functional groups creates a unique chemical profile that warrants detailed scientific inquiry.

Table 1: Key Structural Features of this compound

| Feature | Position | Potential Significance |

| Benzamide Core | - | Provides a stable scaffold for substituent attachment. |

| Amino Group | 5 | Hydrogen bonding, site for further functionalization. |

| Chloro Group | 2 | Modifies electronic properties and reactivity. |

| N-methyl Group | Amide | Influences conformation and hydrogen bonding capacity. |

Current Research and Unanswered Questions

Established Synthetic Routes for this compound and Related Analogs

Multi-Step Synthesis Approaches

A prevalent synthetic route commences with a substituted benzoic acid. This process typically involves the amidation of the carboxylic acid group, followed by a chlorination step. For instance, 2-amino-5-chlorobenzoic acid can be reacted with methylamine (B109427) in the presence of a coupling agent to form the desired amide. ontosight.ai The regioselectivity of the chlorination is a critical aspect of this strategy, with the directing effects of the existing amino and amide groups influencing the position of the incoming chlorine atom.

In a related approach, 2-amino-N-methylbenzamide can be synthesized from isatoic anhydride (B1165640) through a reaction with methylamine. Subsequent chlorination using an agent like sulfuryl chloride yields the target compound. The choice of chlorinating agent and reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity.

| Starting Material | Reagents | Key Steps | Reference |

| 2-Amino-5-chlorobenzoic acid | Methylamine, Coupling agent | Amidation | ontosight.ai |

| Isatoic anhydride | Methylamine, Sulfuryl chloride | Amidation, Chlorination |

| Intermediate | Catalyst | Key Transformation | Reference |

| 2-Nitro-4-chloro-N-methylbenzamide | Palladium on carbon (Pd/C) | Nitro group reduction | |

| 3-Methyl-2-nitrobenzoic acid methyl ester | Not specified | Catalytic hydrogenation, Chlorination, Amination | google.com |

| Technique | Key Features | Advantages | Reference |

| One-Pot Cyclization, Methylamination, and Chlorination | Unified solvent system | Avoids intermediate purification, simplifies process | dissertationtopic.net |

| One-Pot C-H Amidation and Decarboxylation | Iridium and Palladium catalysis | Novel route to substituted anilines, tandem process | ibs.re.krnih.gov |

Optimization Strategies for Enhanced Synthetic Yield and Reaction Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of any synthetic route. For the synthesis of this compound and its analogs, several parameters are key. The stoichiometry of reagents, particularly the chlorinating agent, is carefully controlled to ensure complete reaction while minimizing side products. Reaction temperature is another critical factor; for instance, the chlorination of 2-amino-N-methylbenzamide is typically carried out at controlled low temperatures to enhance regioselectivity. Solvent polarity can also influence reaction outcomes. In catalytic hydrogenation, the choice and amount of catalyst, as well as the hydrogen pressure, are optimized to ensure efficient reduction of the nitro group. googleapis.com The development of novel methods aims to reduce costs, eliminate the need for mixed solvent separations, decrease waste, and simplify operational complexity. google.com

Control of Reaction Temperature and Stoichiometry

The control of reaction temperature and the precise ratio of reactants (stoichiometry) are fundamental parameters in the synthesis of substituted benzamides. These factors directly influence reaction rates, selectivity, and the prevention of side-product formation. For instance, in multi-step syntheses leading to related compounds like 2-amino-5-chloro-N,3-dimethylbenzamide, specific temperature ranges are critical for each transformation. google.com

A key step often involves the reduction of a nitro group to form the primary amine. In the synthesis of a related fluorinated benzamide, this reduction using iron powder is conducted at a controlled temperature of 50°C to ensure the reaction proceeds efficiently without degrading the starting material. researchgate.net Similarly, nitration reactions, which are highly exothermic, require careful temperature management. An ice-water bath is typically used to maintain the temperature between 0-5°C while adding nitrating agents. google.com Following the initial addition, the temperature may be raised to 40-50°C to ensure the reaction goes to completion. google.com

Stoichiometry is equally important. In the aforementioned nitro group reduction, a specific molar ratio of the nitro-benzamide, ammonium (B1175870) chloride, and iron powder is used to ensure complete conversion. researchgate.net Amidation steps, where the carboxylic acid is converted to the N-methylamide, also rely on precise stoichiometry of the acid, coupling agents, and methylamine to maximize yield. google.com

Table 1: Examples of Temperature and Stoichiometry Control in Benzamide Synthesis

| Reaction Step | Reagents | Temperature | Purpose |

| Nitration | Nitric Acid, Sulfuric Acid | 0-5°C, then 40-50°C | To control the exothermic reaction and ensure complete substitution. google.com |

| Hydrolysis | Sodium Hydroxide | 70-80°C | To drive the saponification of an ester to completion. google.com |

| Amidation | Methylamine | 0-3°C | To control the reactivity of the amine and prevent side reactions. google.com |

| Nitro Reduction | Iron Powder, NH4Cl | 50°C | To facilitate the selective reduction of the nitro group. researchgate.net |

Influence of Solvent Systems and Catalytic Conditions

The choice of solvent and catalyst is pivotal in directing the outcome of synthetic transformations involving the benzamide scaffold. Solvents not only dissolve reactants but can also influence reaction rates and equilibria. Catalysts, on the other hand, provide lower-energy reaction pathways, increasing reaction speed and often enhancing selectivity.

In the synthesis of complex benzamides, various solvent systems are employed. Dichloromethane is frequently used as a solvent for oxidation and amidation reactions due to its inertness and ability to dissolve a wide range of organic compounds. google.com For purification, mixed solvent systems, such as petroleum ether and ethyl acetate, are commonly used in column chromatography to effectively separate the desired product from impurities. google.com The use of water as a solvent is also explored, particularly in "green chemistry" approaches, as it is environmentally benign and allows for easy separation of products. researchgate.net Ethanol is often used as a solvent for the final crystallization of the purified compound, yielding high-purity solids upon slow evaporation. nih.gov

Catalysts play a diverse role in these syntheses. For example, in the creation of the initial benzoic acid structure through oxidation, a combination of N-hydroxyphthalimide and cobalt acetylacetonate (B107027) can be used as a catalytic system. google.com During nitration, concentrated sulfuric acid acts as a catalyst to generate the reactive nitronium ion. google.com For the final amidation step, coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) are used to activate the carboxylic acid, facilitating its reaction with methylamine. google.com

Table 2: Solvents and Catalysts in Benzamide Synthesis

| Reaction Type | Solvent(s) | Catalyst(s) | Role of Catalyst/Solvent |

| Oxidation | Dichloromethane | N-hydroxyphthalimide, Cobalt acetylacetonate | Inert reaction medium; catalyst facilitates oxidation of a methyl group to a carboxylic acid. google.com |

| Nitration | Dichloromethane | Concentrated Sulfuric Acid | Solvent for reactants; catalyst generates the electrophile (NO2+). google.com |

| Amidation | Dichloromethane | N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt) | Inert medium; catalysts activate the carboxylic acid for amide bond formation. google.com |

| Purification | Petroleum Ether / Ethyl Acetate | - | Mobile phase for chromatographic separation. google.com |

| Crystallization | Ethanol | - | Solvent for slow evaporation to obtain pure crystals. nih.gov |

| "Green" Synthesis | Water | L-proline | Environmentally friendly medium; catalyst promotes multicomponent reactions. researchgate.net |

Chemical Reactivity and Derivatization Strategies

The functional groups of this compound—the primary amino group, the chloro substituent, and the N-methylamide—provide multiple sites for chemical modification, allowing for its use as a scaffold in the construction of diverse and complex molecules.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of the benzamide is susceptible to both electrophilic and nucleophilic substitution, guided by the electronic nature of the existing substituents. The amino group is a strong activating group and ortho-, para-directing, while the chlorine atom is a deactivating but ortho-, para-directing group. The amide group is a deactivating, meta-directing group.

Electrophilic substitution, such as nitration, can be directed to specific positions on the ring. For example, the synthesis of a related compound involves the introduction of a nitro group (an electrophile) onto the aromatic ring, a reaction catalyzed by concentrated sulfuric acid. google.com The position of substitution is dictated by the combined directing effects of the substituents already present.

Nucleophilic aromatic substitution (SNAr) is also a key transformation. The chlorine atom on the ring can be displaced by various nucleophiles, especially when the ring is activated by electron-withdrawing groups. This strategy is used to introduce new functionalities. For instance, in the synthesis of pyrimido[4,5-c]quinoline (B14755456) derivatives, an amine acts as a nucleophile to displace a chlorine atom from a heterocyclic core, a reaction analogous to what can be achieved on the benzamide ring to build more complex structures. mdpi.com

Redox Chemistry of the Amine and Amide Functionalities

The redox chemistry of the functional groups is a critical aspect of derivatization. The primary amino group is most often introduced into the molecule via the reduction of a nitro group precursor. This transformation is commonly achieved using reducing agents like iron powder in the presence of an acid or ammonium chloride. google.comresearchgate.net This reduction is a robust and high-yielding reaction that is fundamental to the synthesis of many amino-substituted aromatic compounds. The amino group itself can undergo oxidation, though this is often less synthetically desirable unless specific products like azo compounds are targeted.

The amide functionality is generally stable under many reaction conditions, including the typical conditions for nitro group reduction. google.com It is not easily oxidized or reduced, which makes it a reliable functional group to carry through multi-step synthetic sequences. Its stability ensures that the core benzamide structure remains intact while other parts of the molecule are being modified.

Formation of Complex Molecules and Chemical Libraries from the Benzamide Core

This compound and its close analogues are valuable building blocks for creating larger, more complex molecules and for generating chemical libraries for screening purposes. Its utility is demonstrated by its role as a key intermediate in the synthesis of certain anthranilamide insecticides, such as chlorantraniliprole. google.com This highlights the industrial importance of this benzamide scaffold in producing high-value agrochemicals. google.comgoogle.com

Furthermore, the benzamide core is an excellent starting point for the development of libraries of compounds for drug discovery. Researchers have synthesized series of N-(alkyl/aryl)-4-nitrobenzamide derivatives based on a 2-chloro-5-sulfamoylbenzamide (B3501013) scaffold to explore their potential as antidiabetic agents. researchgate.netnih.gov By reacting the activated benzoyl chloride with a variety of different amines and anilines, a library of related but structurally diverse compounds was created. nih.gov This approach allows for the systematic investigation of structure-activity relationships, where small changes to the periphery of the molecule can significantly impact its biological activity. researchgate.net Similarly, related heterocyclic systems are used to generate libraries of potential kinase inhibitors by reacting a chlorinated core with various amines. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei, offering precise information about the molecular structure, connectivity, and environment of atoms.

In ¹H NMR spectroscopy of this compound, the distinct electronic environments of the protons result in a characteristic pattern of signals. The aromatic region of the spectrum is defined by the protons on the benzene (B151609) ring. The proton at position 3 (H-3), situated between the chloro and amide substituents, is expected to appear as a doublet. The proton at position 6 (H-6), adjacent to the amino group, would likely present as a doublet, while the proton at position 4 (H-4), influenced by both ortho and meta couplings, would appear as a doublet of doublets.

The aliphatic region contains the signal for the N-methyl (N-CH₃) group, which typically appears as a doublet due to coupling with the adjacent amide proton (NH). The amide proton itself often presents as a broad signal, such as a quartet, due to this coupling and exchange phenomena. The two protons of the amino group (-NH₂) are generally observed as a broad singlet, as their signal can be broadened by quadrupole effects from the nitrogen atom and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on analysis of similar substituted benzamide structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-3 | 7.2 - 7.4 | d | ~8.5 - 9.0 |

| Aromatic H-4 | 6.7 - 6.9 | dd | ~8.5, ~2.5 |

| Aromatic H-6 | 6.9 - 7.1 | d | ~2.5 |

| Amine (-NH₂) | 3.8 - 4.5 | br s | N/A |

| Amide (-NH) | 6.0 - 6.5 | br q | ~4.8 |

| N-Methyl (-CH₃) | 2.8 - 3.0 | d | ~4.8 |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, eight unique signals are expected.

The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing furthest downfield. The aromatic carbons show a range of chemical shifts determined by the electronic effects of their substituents. The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the amino group (C-5) are significantly influenced by these heteroatoms. The remaining aromatic carbons (C-1, C-3, C-4, C-6) can be assigned based on established substituent effects in benzene rings. The aliphatic N-methyl carbon (N-CH₃) is the most shielded carbon and appears furthest upfield. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of related benzamide compounds. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic C-1 | ~135 |

| Aromatic C-2 | ~128 |

| Aromatic C-3 | ~130 |

| Aromatic C-4 | ~118 |

| Aromatic C-5 | ~145 |

| Aromatic C-6 | ~116 |

| N-Methyl (-CH₃) | ~27 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignment.

Correlation Spectroscopy (COSY): This experiment would reveal scalar coupling between protons, confirming connectivity. Key correlations would be observed between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) and, crucially, between the amide N-H proton and the N-methyl protons, confirming the N-methylamide moiety.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each protonated carbon in the ¹³C NMR spectrum (the three aromatic C-H signals and the N-methyl signal) by linking them to their already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is critical for assigning quaternary (non-protonated) carbons. For instance, the N-methyl protons would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring carbons, including the quaternary carbons C-1, C-2, and C-5, solidifying the entire molecular structure.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The monoisotopic mass of this compound (C₈H₉ClN₂O) is 184.040341 Da. epa.gov An experimental HRMS measurement matching this value would confirm the molecular formula. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ion containing the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ion containing the ³⁵Cl isotope.

Table 3: HRMS Data for this compound (C₈H₉ClN₂O)

| Ion Species | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

| [M]⁺ | 184.04034 | 186.03740 |

| [M+H]⁺ | 185.04762 | 187.04467 |

| [M+Na]⁺ | 207.02956 | 209.02661 |

| [M+K]⁺ | 223.00350 | 225.00055 |

Analysis of fragmentation patterns provides further structural confirmation. miamioh.edu In electron ionization (EI) MS, a common fragmentation pathway for N-methylbenzamides involves alpha-cleavage, which is the breaking of the bond between the carbonyl group and the nitrogen atom. This would lead to the formation of a 5-amino-2-chlorobenzoyl cation. This cation is a key fragment and would also exhibit the characteristic 3:1 isotopic pattern for chlorine. Further fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule from this benzoyl cation. miamioh.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying which groups are present in a molecule. The FTIR spectrum of this compound would display several key absorption bands.

The N-H stretching region is particularly informative. The primary amine (-NH₂) typically shows two bands corresponding to asymmetric and symmetric stretching vibrations. The secondary amide (N-H) shows a single, distinct stretching band. The strong absorption of the carbonyl (C=O) group, known as the Amide I band, is one of the most prominent features in the spectrum. The N-H bending vibration, or Amide II band, is also characteristic. Aromatic ring stretches and the C-Cl stretch appear at lower frequencies. atlantis-press.com

Table 4: Characteristic FTIR Absorption Bands for this compound Expected frequencies based on typical functional group absorption ranges.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Secondary Amide (-NH) | N-H Stretch | 3250 - 3450 |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl | C-H Stretch | 2850 - 2960 |

| Aryl Halide | C-Cl Stretch | 600 - 800 |

Biological Activities and Pharmacological Potential

Mechanisms of Action and Molecular Target Identification

There is no specific information available in the public domain detailing the mechanisms of action for 5-amino-2-chloro-N-methylbenzamide.

No published studies were identified that investigate the direct interaction of this compound with specific enzymes or receptors.

There is no evidence in the available literature to suggest that this compound is an inhibitor of Heat Shock Protein 90 (HSP90) or that it produces related cellular effects.

Specific research detailing the modulation of any cellular signaling pathways or biochemical processes by this compound is not present in the current body of scientific literature.

Spectrum of Observed Biological Activities

While the broader benzamide (B126) family has been studied for biological activities, there is a lack of specific data on the activity spectrum of this compound.

No specific studies demonstrating or quantifying the antiproliferative or anticancer activities of this compound could be located.

There are no available research findings to indicate that this compound induces cell cycle arrest in any phase.

Antiproliferative and Anticancer Activities

Apoptosis Induction and Caspase Activation Pathways

While direct studies on the apoptosis-inducing capabilities of this compound are not extensively documented in the available literature, its role as a critical intermediate in the synthesis of potent kinase inhibitors highlights an indirect but significant connection to programmed cell death pathways. Notably, this compound is utilized in the chemical synthesis of inhibitors targeting Nek2 kinase ncl.ac.uk. Nek2 is a serine/threonine protein kinase that plays a crucial role in regulating the centrosome cycle during mitosis ncl.ac.uk. Overexpression of Nek2 is observed in a variety of human cancers, and its deregulation can lead to chromosomal instability, a hallmark of tumorigenesis ncl.ac.uk.

Research has demonstrated that the depletion or inhibition of Nek2 in various tumor cell lines results in growth suppression and the induction of apoptosis ncl.ac.uk. The development of small-molecule inhibitors targeting Nek2 is therefore considered a promising therapeutic strategy for cancer. Biochemical studies of compounds synthesized from this compound have led to the development of potent Nek2 inhibitors. These inhibitors have been shown to cause an increase in mitotic abnormalities and delay mitotic progression, activities consistent with the induction of an apoptotic response in cancer cells ncl.ac.uk.

Antimicrobial and Antifungal Potencies

The general class of benzamide compounds and their derivatives has been a subject of investigation for potential antimicrobial and antifungal activities. However, based on the reviewed scientific literature, specific data detailing the antimicrobial or antifungal potencies of this compound itself are not presently available. Its primary documented utility lies in its role as a precursor for compounds with other pharmacological targets.

Enzyme Inhibitory Effects (e.g., Carbonic Anhydrase, Acetylcholinesterase, Proteases)

This compound has been extensively used as a foundational chemical scaffold for the synthesis of a diverse range of enzyme inhibitors. Its chemical structure is amenable to modification, making it a valuable starting material in medicinal chemistry for developing targeted therapeutic agents. The derivatives synthesized from this compound have shown inhibitory activity against several important enzyme classes.

These findings underscore the versatility of the this compound scaffold in generating potent and specific enzyme inhibitors for various therapeutic applications.

Table 1: Enzyme Inhibitory Profiles of Derivatives Synthesized from this compound

| Target Enzyme/Protein | Therapeutic Area | Source(s) |

| Nek2 Kinase | Cancer | ncl.ac.uk |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer, Viral Infections (HBV, HIV) | google.com |

| Lysophosphatidic Acid Acyltransferase beta (LPAAT-beta) | Cancer | google.com |

| Voltage-gated Sodium Channels (Nav) | Chronic Pain, Neurological Disorders | google.com |

Gastroprokinetic Activity and Neurological Impact

The broader chemical class of substituted benzamides is well-known for its members that possess significant gastroprokinetic activity, primarily through their action as serotonin (B10506) 5-HT4 receptor agonists. However, specific research data on the gastroprokinetic effects of this compound is not found in the analyzed literature.

In contrast, the compound has a documented role in research targeting neurological pathways. It serves as a key reactant in the synthesis of aryl carboxamide derivatives that function as inhibitors of voltage-gated sodium channels (Nav) google.com. These channels are critical for the initiation and propagation of action potentials in neurons. The inhibition of specific isoforms, such as Nav1.7, is a major target for the development of novel analgesics to treat chronic pain, including neuropathic pain, which is a significant neurological condition google.com.

Preclinical Assessment of Biological Efficacy and Selectivity

The preclinical value of this compound is demonstrated through the biological efficacy and selectivity of the advanced molecules derived from it. These derivatives have been assessed in various preclinical models for a range of diseases.

Derivatives designed as Nek2 kinase inhibitors have been evaluated in biochemical and cellular assays. These studies confirmed that the inhibitors could induce mitotic abnormalities in tumor cell lines, although some kinase-inactive control compounds retained growth-inhibitory activity, suggesting potential off-target effects or alternative mechanisms of action for that specific chemical series ncl.ac.uk.

In the realm of oncology, derivatives that inhibit lysophosphatidic acid acyltransferase beta (LPAAT-beta) have been developed with the goal of treating cancer by interfering with lipid signaling pathways essential for tumor cell proliferation google.com. Similarly, inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), synthesized from the parent compound, are under investigation as novel immunotherapies for cancer and for treating viral infections such as HBV and HIV google.com.

Furthermore, derivatives of this compound have been synthesized and profiled as inhibitors of voltage-gated sodium channels for the treatment of chronic pain disorders google.com. The goal of these preclinical programs is to develop selective inhibitors, particularly for the Nav1.7 isoform, to achieve effective pain relief without the side effects associated with less selective sodium channel blockers google.com.

Table 2: Preclinical Applications of Compounds Derived from this compound

| Derivative Class | Preclinical Application | Investigated Efficacy | Source(s) |

| Nek2 Kinase Inhibitors | Cancer | Growth suppression and induction of mitotic abnormalities in tumor cells. | ncl.ac.uk |

| LPAAT-beta Inhibitors | Cancer | Inhibition of an enzyme crucial for producing lipid messenger molecules. | google.com |

| HPK1 Inhibitors | Immuno-oncology, Antiviral | Inhibition of a kinase that modulates T-cell activation. | google.com |

| Sodium Channel Inhibitors | Chronic Pain | Blockade of specific Nav channels involved in pain signal transmission. | google.com |

Advanced Research Applications and Future Directions

Utilization of 5-amino-2-chloro-N-methylbenzamide as a Key Intermediate in the Synthesis of Pharmacologically Relevant Compounds

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential. ontosight.aichemicalbook.comresearchgate.net Its constituent functional groups—the amino, chloro, and N-methylamide moieties—offer multiple reaction sites for chemical modification. ontosight.ai This allows for the systematic development of derivatives with tailored properties to interact with specific biological targets.

The benzamide (B126) class of compounds, to which this compound belongs, has been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai For instance, derivatives of this compound can be synthesized to create novel inhibitors of enzymes or receptors implicated in disease pathways. The strategic placement of the amino and chloro groups on the benzene (B151609) ring influences the compound's reactivity and its ability to form key interactions, such as hydrogen bonds, with biological macromolecules.

Contributions to Fundamental Studies of Organic Reaction Mechanisms and Catalysis

The study of reactions involving this compound and its derivatives contributes to a deeper understanding of organic reaction mechanisms and the development of novel catalytic systems. The benzamide functional group is a common motif in organic chemistry, and investigations into its reactivity under various conditions provide valuable insights.

Recent research has explored the use of iridium-aluminum bifunctional catalysts for the regioselective borylation of benzamides. acs.org While not directly studying this compound, this type of research on the benzamide scaffold is fundamental. It demonstrates how catalytic systems can be designed to achieve specific chemical transformations on the benzamide ring, which is directly applicable to the targeted modification of this compound. acs.org Understanding these mechanisms allows for more efficient and selective syntheses of complex molecules. For example, controlling the position of borylation on the benzamide ring opens up new avenues for creating a diverse library of derivatives for biological screening. acs.org

Strategic Approaches for Drug Discovery and Development Leveraging the Benzamide Scaffold

The benzamide scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. nih.govnih.govnih.govnih.gov Strategies for leveraging this scaffold include structure-activity relationship (SAR) studies and scaffold hopping.

In SAR studies, researchers systematically modify the structure of a lead compound, such as a derivative of this compound, and evaluate the effect of these changes on its biological activity. nih.gov This iterative process helps to identify the key structural features required for potency and selectivity. For example, a study on N-substituted benzamide derivatives as potential antitumor agents revealed that the substituent on the phenyl ring and the presence of heteroatoms capable of chelating with metal ions are critical for activity. nih.gov

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a chemically different one while retaining similar biological activity. niper.gov.in The benzamide scaffold of this compound can serve as a starting point or a replacement for other scaffolds in the quest for new drugs with improved properties, such as enhanced efficacy, better safety profiles, or novel intellectual property. niper.gov.in

Emerging Research Avenues for this compound Derivatives

The future of research on this compound and its derivatives is poised for significant advancements, driven by new technologies and a deeper understanding of disease biology.

Investigation of Novel Biological Targets and Therapeutic Areas

Researchers are continuously identifying new biological targets for which benzamide derivatives could be effective. The versatility of the benzamide scaffold allows for the design of molecules that can interact with a wide range of proteins, including enzymes and receptors. nih.govnih.govnih.gov For example, novel benzamide derivatives have been designed and synthesized as potential inhibitors of PARP-1 for cancer therapy, NTCP inhibitors for treating hepatitis, and smoothened antagonists for targeting the Hedgehog signaling pathway in cancer. nih.govnih.govnih.gov The exploration of derivatives of this compound against these and other emerging targets represents a promising avenue for discovering new medicines for various diseases, including glioblastoma and viral infections. nih.govmedchemexpress.com

Development of Advanced Analytical and Characterization Methodologies

Advances in analytical techniques are crucial for the development of new drugs. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are essential for identifying and quantifying benzamide derivatives and their metabolites in biological samples. researchgate.net Furthermore, spectroscopic methods like NMR and FTIR, along with single-crystal X-ray diffraction, are used to elucidate the precise chemical structures of newly synthesized compounds. researchgate.netresearchgate.net The development of more sensitive and high-throughput analytical methods will accelerate the characterization of novel derivatives of this compound, facilitating a more rapid progression through the drug discovery pipeline.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. rsc.orgnih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. nih.goveurekaselect.com In the context of this compound, AI and ML can be used to:

Design novel derivatives: Generative models can propose new molecular structures based on the benzamide scaffold with a high probability of being active against a specific target. nih.gov

Predict biological activity: Machine learning models can be trained to predict the therapeutic efficacy and potential side effects of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. rsc.orgnih.gov

Optimize drug properties: AI algorithms can guide the modification of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org

The integration of AI and ML into the research and development process for benzamide derivatives promises to significantly accelerate the discovery of new and effective medicines. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 5-amino-2-chloro-N-methylbenzamide, and how can reaction efficiency be optimized?

The compound can be synthesized via Schiff base formation or amide coupling . For example:

- Schiff base method : React 5-amino-2-chlorobenzoic acid with methylamine in ethanol under reflux, catalyzed by acetic acid. Monitor reaction progress using TLC (e.g., ethyl acetate/hexane 3:7) .

- Amide coupling : Use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to activate the carboxylic acid group, followed by reaction with methylamine. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (4–6 hours at 60°C) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

Key methods include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for chloro and amino groups) .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., m/z 198.65 for [M+H]⁺) .

Data contradictions (e.g., solubility discrepancies) are resolved via triplicate measurements and cross-referencing with PubChem or peer-reviewed datasets .

Basic: How can researchers determine the solubility profile of this compound in polar vs. non-polar solvents?

Use HPLC or UV-Vis spectrophotometry to quantify solubility:

- Prepare saturated solutions in water, DMSO, ethanol, and dichloromethane.

- Filter solutions (0.22 µm membrane) and analyze concentrations via calibration curves.

- Results typically show higher solubility in DMSO (>10 mg/mL) and ethanol (~5 mg/mL), with limited aqueous solubility (<1 mg/mL) .

Advanced: How does structural modification of the benzamide scaffold influence binding to dopamine D2 and serotonin 5-HT3 receptors?

Structure-Activity Relationship (SAR) studies reveal:

- The chloro substituent at position 2 enhances receptor affinity by stabilizing hydrophobic interactions.

- N-methylation reduces steric hindrance, improving binding to dopamine D2 receptors.

- Replace the amino group with sulfonamide or trifluoromethyl groups to modulate selectivity for 5-HT3. Validate via molecular docking (AutoDock Vina) and in vitro radioligand assays using HEK-293 cells .

Advanced: What strategies ensure thermal and pH stability during formulation studies?

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (typically >200°C). Stabilize with excipients like lactose or microcrystalline cellulose.

- pH stability : Conduct accelerated stability testing (40°C/75% RH) across pH 1–9. Buffer solutions (e.g., phosphate buffer pH 7.4) minimize hydrolysis of the amide bond .

Advanced: How can researchers resolve conflicting bioactivity data across studies?

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds.

- Statistical analysis : Apply ANOVA or Tukey’s HSD test to compare IC₅₀ values. Reconcile outliers by repeating experiments under controlled humidity/temperature .

Advanced: What methodologies detect trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.